molecular formula C11H11Cl2N3O B1228924 8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one

8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one

Cat. No. B1228924
M. Wt: 272.13 g/mol
InChI Key: PHGWDAICBXUJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-161503 is a chemical compound known for its role as a full agonist of the 5-hydroxytryptamine 2C receptor. It has a molecular formula of C11H11Cl2N3O and a molar mass of 272.13 grams per mole .

Scientific Research Applications

WAY-161503 has been extensively studied for its scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its notable applications include:

Preparation Methods

The synthesis of WAY-161503 involves several steps, starting with the preparation of the core structure, which is a pyrazinoquinoxaline derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-161503 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

WAY-161503 is unique in its high selectivity and potency for 5-hydroxytryptamine 2C receptors compared to other similar compounds. Some similar compounds include:

WAY-161503 stands out due to its higher potency and selectivity, making it a valuable tool in scientific research and drug development .

properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one

InChI

InChI=1S/C11H11Cl2N3O/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8/h3-4,10,14H,1-2,5H2,(H,15,17)

InChI Key

PHGWDAICBXUJDU-UHFFFAOYSA-N

SMILES

C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl

synonyms

8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino(1,2-a)quinoxalin-5(6H)-one
WAY 161503

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
Reactant of Route 2
8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
Reactant of Route 3
8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
Reactant of Route 4
8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
Reactant of Route 5
8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
Reactant of Route 6
8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one

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